

# Crystalline Structure and Polymorphism of Ledipasvir D-tartrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ledipasvir D-tartrate*

Cat. No.: *B1139169*

[Get Quote](#)

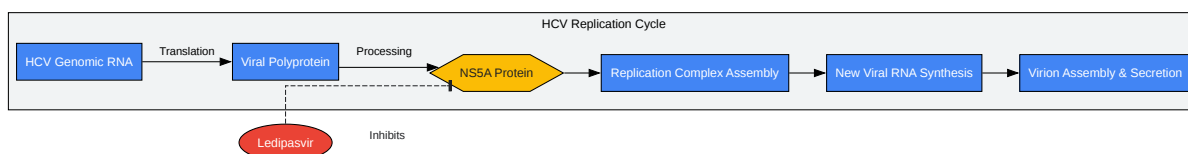
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ledipasvir is a potent, direct-acting antiviral agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It functions as a selective inhibitor of the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] By targeting NS5A, Ledipasvir effectively disrupts the viral lifecycle.[3] In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence solubility, stability, manufacturability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration. This guide provides an in-depth technical overview of the known crystalline forms of **Ledipasvir D-tartrate** and related polymorphic forms of the Ledipasvir free base.

## Mechanism of Action

Ledipasvir's therapeutic effect is achieved by directly binding to the HCV NS5A protein.[4][5] This binding action is thought to prevent the hyperphosphorylation of NS5A, a step that is critical for the replication of the virus.[2] The inhibition of NS5A disrupts the formation of the viral replication complex, thereby halting the production of new viral RNA and the assembly of new virions.[1][3] This targeted mechanism makes Ledipasvir a highly effective component of combination antiviral therapy.



[Click to download full resolution via product page](#)

**Figure 1:** Ledipasvir's inhibitory action on the HCV NS5A protein.

## Known Crystalline and Amorphous Forms

Several solid-state forms of Ledipasvir free base and its D-tartrate salt have been identified and characterized. The D-tartrate salt was developed to overcome certain limitations of the free base forms.

- **Ledipasvir D-tartrate** Crystalline Form: This is a salt form developed to provide advantageous physicochemical properties over the free base. It is characterized by a distinct X-ray powder diffraction (XRPD) pattern and thermal profile.
- Ledipasvir Free Base Form I: A crystalline form of the free base, identified for reference purposes.[6]
- Ledipasvir Free Base Form II (Acetone Solvate): A solvated crystalline form that incorporates acetone into its crystal lattice.[7]
- Ledipasvir Free Base Form III (Anhydrous): An anhydrous crystalline form of the free base. [6]
- Ledipasvir Form-M1: Another identified crystalline polymorph of the free base.[8]
- Amorphous Ledipasvir: A non-crystalline form characterized by the absence of long-range molecular order. It typically exhibits higher initial solubility but can be less stable than

crystalline forms.[9][10] It is defined by a glass transition temperature (T<sub>g</sub>) rather than a sharp melting point.[8]

## Physicochemical Characterization Data

The distinct solid-state forms of Ledipasvir are primarily differentiated using XRPD and thermal analysis methods like Differential Scanning Calorimetry (DSC).

### X-Ray Powder Diffraction (XRPD) Data

XRPD is a primary technique for identifying crystalline forms, as each polymorph produces a unique diffraction pattern. The characteristic peaks for the known crystalline forms of Ledipasvir and its D-tartrate salt are summarized below.

Form	Characteristic XRPD Peaks (2θ ± 0.2°)	Reference
Ledipasvir D-tartrate	4.0, 9.1, 10.3, 12.7, 19.7, 24.0	[6]
Ledipasvir Form I	6.8, 12.5, 19.8	[6]
Ledipasvir Form-M1	7.1, 9.6, 13.7, 18.2, 20.5	[8]
Ledipasvir Form C	Not fully specified, but distinct from other forms.	[11]
Ledipasvir Form D	6.7, 12.3, 18.2, 23.6	[11]
Ledipasvir Form E	8.7, 12.3, 18.2, 22.6	[11]

### Thermal Analysis (DSC) Data

DSC measures the heat flow associated with thermal transitions in a material, such as melting, crystallization, or glass transition, providing key data for polymorph characterization.

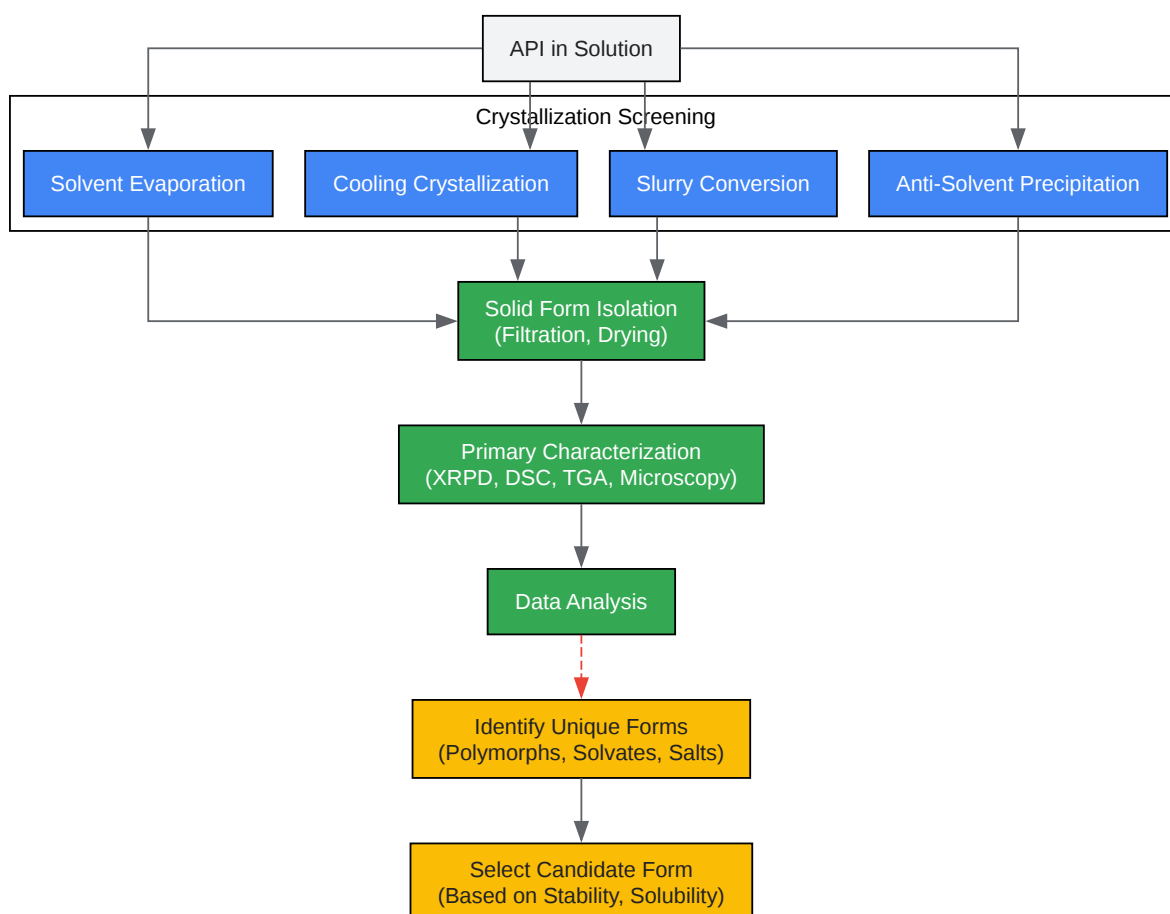
Form	Thermal Event	Temperature (°C)	Reference
Ledipasvir D-tartrate	Endotherm (Melting)	~ 221	[6]
Ledipasvir Form III	Endotherm (Melting)	~ 176	[6]
Amorphous Ledipasvir	Glass Transition (Tg)	~ 160	[8]
Ledipasvir Form-M1	Endotherm (Melting)	~ 168.7	[8]

## Experimental Methodologies

The discovery and characterization of polymorphic forms require a systematic approach involving controlled crystallization experiments and subsequent analysis.

## Polymorph Screening Workflow

A general workflow for polymorph screening is crucial to identify as many crystalline forms as possible. This involves varying solvents, temperatures, and crystallization methods to explore the API's solid-state landscape.



[Click to download full resolution via product page](#)

**Figure 2:** General experimental workflow for polymorph screening.

## Preparation of Ledipasvir D-tartrate

The crystalline D-tartrate salt of Ledipasvir is synthesized to improve upon the properties of the free base.

- Protocol: The process involves contacting the Ledipasvir free base (referred to as Compound I in patents) with D-tartaric acid in a suitable solvent system.[6] The mixture is typically stirred, allowing for the formation of the salt, which then crystallizes from the solution. The resulting crystalline solid is isolated via filtration and dried.

## X-Ray Powder Diffraction (XRPD)

XRPD is the foremost technique for polymorph identification and characterization.

- Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The instrument detects the intensity of the scattered X-rays as a function of the scattering angle ( $2\theta$ ). The resulting diffractogram is a fingerprint of the crystalline solid. For **Ledipasvir D-tartrate**, characterization was performed using a diffractometer with Cu-K $\alpha$  radiation (wavelength 1.54178 Å).[6]

## Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of a material and differentiate between polymorphs.

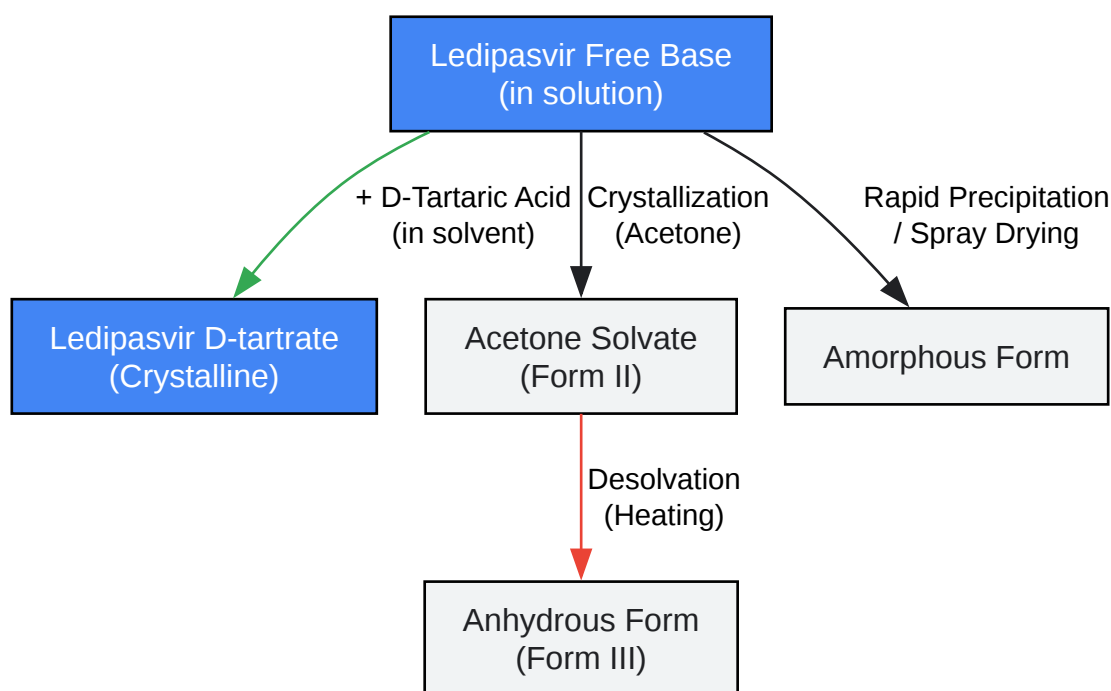
- Methodology: A small amount of the sample is placed in a pan and heated at a constant rate (e.g., 10.0 °C/minute).[8] The instrument measures the difference in heat flow required to maintain the sample and an inert reference at the same temperature. Endothermic events like melting or desolvation, and exothermic events like crystallization, are recorded. Modulated DSC (MDSC) can also be used to separate reversible and non-reversible thermal events, such as distinguishing a glass transition from a melting peak.[8]

## Interconversion and Stability

The various solid forms of Ledipasvir can be interconverted and exhibit different stability and dissolution profiles. The development of the D-tartrate salt was driven by the need for a form with superior properties for formulation.

- Form Conversion: It was noted that solvated forms, such as the acetone solvate (Form II), could be converted to an anhydrous crystalline form (Form III) through processes like heating to break the solvate.[6]

- **Dissolution Advantages:** The crystalline D-tartrate salt of Ledipasvir demonstrates a faster aqueous dissolution rate compared to the crystalline free base forms.[7] While the amorphous free base also has a faster dissolution rate than its crystalline counterparts, the D-tartrate salt offers the benefits of crystallinity (e.g., better stability) alongside improved dissolution.



[Click to download full resolution via product page](#)

**Figure 3:** Relationship and conversion pathways for Ledipasvir solid forms.

## Conclusion

The solid-state chemistry of Ledipasvir is complex, with multiple known polymorphic and amorphous forms of the free base, as well as a distinct crystalline D-tartrate salt. The **Ledipasvir D-tartrate** crystalline form offers significant technical advantages, including improved aqueous dissolution rates over the crystalline free base forms, while maintaining the physical stability associated with a crystalline solid. A thorough understanding and characterization of these forms using techniques like XRPD and DSC are essential for ensuring consistent quality, stability, and bioavailability in the final drug product. The selection of the D-tartrate salt for development highlights the critical role of polymorph and salt screening in modern pharmaceutical science.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2855478B1 - Ledipasvir d-tartrate - Google Patents [patents.google.com]
- 7. WO2014120981A1 - Combination formulation of two antiviral compounds - Google Patents [patents.google.com]
- 8. WO2016193919A1 - Polymorphic form of ledipasvir - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Crystalline Structure and Polymorphism of Ledipasvir D-tartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139169#ledipasvir-d-tartrate-crystalline-structure-and-polymorphism]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)